4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol
Descripción
Propiedades
IUPAC Name |
4-(2-pyrrolidin-1-ylpyrimidin-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13-5-3-11(4-6-13)12-9-15-14(16-10-12)17-7-1-2-8-17/h3-6,9-10,18H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWSBGMIXXKOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Core
The SNAr reaction is pivotal for introducing the pyrrolidin-1-yl group at the pyrimidine C2 position. Starting with 5-bromo-2,4-dichloropyrimidine (4 ), pyrrolidine-mediated displacement of the more reactive C4 chlorine under basic conditions yields 5-bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine (5 ) in 38% yield. This regioselectivity arises from the enhanced electrophilicity of the C4 position due to adjacent nitrogen atoms.
Reaction Conditions for SNAr
| Parameter | Details |
|---|---|
| Substrate | 5-Bromo-2,4-dichloropyrimidine |
| Nucleophile | Pyrrolidine |
| Solvent | Acetonitrile |
| Temperature | Room temperature, 12 hours |
| Yield | 38% |
Subsequent functionalization at C5 is achieved via Suzuki-Miyaura coupling, as detailed below.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent System | DME/H₂O (3:1) |
| Temperature | 80°C, 6 hours |
| Intermediate Yield | 46–75% |
Post-coupling, demethylation using BBr₃ in dichloromethane achieves near-quantitative conversion to the phenol.
Alternative Route: Direct Coupling with Protected Boronic Acids
Recent advancements utilize tert-butyldimethylsilyl (TBS)-protected hydroxyphenylboronic esters to bypass protection-deprotection steps. This method, though cost-intensive, improves overall yield (62%) by minimizing side reactions.
Optimization Strategies
Solvent and Base Selection
The SNAr reaction’s efficiency hinges on solvent polarity and base strength. Polar aprotic solvents like acetonitrile enhance nucleophilicity, while weaker bases (e.g., K₂CO₃) prevent over-reactivity. In contrast, Suzuki coupling benefits from aqueous-organic biphasic systems (e.g., DME/H₂O) to stabilize palladium complexes.
Regioselectivity Control
Regioselective functionalization is achieved through substrate design. For example, 5-bromo-2,4-dichloropyrimidine favors C4 substitution due to electronic effects, whereas 2,5-dibromopyrimidine directs coupling to C5. Computational studies attribute this to localized LUMO regions at C4 in dichloropyrimidines.
Analytical Characterization
Spectroscopic Confirmation
1H NMR of 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol reveals distinct signals:
Análisis De Reacciones Químicas
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions:
-
Quinone formation : Oxidation with strong oxidizing agents (e.g., KMnO₄ or CrO₃) converts the phenol group into a quinone structure through dehydrogenation. This reaction is pH-dependent and typically proceeds in acidic or alkaline media.
-
Side-chain oxidation : The pyrrolidine ring may undergo oxidative cleavage under harsh conditions (e.g., ozone or RuO₄), yielding carboxylic acid derivatives .
Reduction Reactions
The pyrimidine ring demonstrates selective reducibility:
-
Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm), the pyrimidine ring is reduced to a tetrahydropyrimidine derivative. Reaction conditions:
-
Borohydride reduction : Sodium borohydride selectively reduces imine bonds adjacent to the pyrimidine nitrogen without affecting the pyrrolidine ring .
Nucleophilic Substitution
The pyrimidine ring participates in substitution reactions at the C-2 and C-4 positions:
-
Amination : Reacts with amines (e.g., pyrrolidine, piperidine) in THF at 80°C to yield N-alkylated derivatives. Example:
-
Halogenation : Treatment with POCl₃ at 90°C introduces chlorine at the C-2 position .
Cross-Coupling Reactions
The pyrimidine ring facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings:
-
Suzuki coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of PdCl₂(dppf) and CsF to form biaryl derivatives .
-
Buchwald-Hartwig amination : Couples with aryl halides using Pd(OAc)₂/Xantphos to install amino groups .
Protection/Deprotection Strategies
The phenol group is selectively protected for sequential functionalization:
-
Mitsunobu etherification : Forms benzyl or tert-butyl ethers using DIAD/PPh₃ .
-
Deprotection : Benzyl groups are removed via hydrogenolysis (H₂/Pd-C), while tert-butyl groups require acidic conditions (HCl/dioxane) .
Acid/Base-Mediated Rearrangements
-
Tautomerism : The pyrimidine ring exhibits keto-enol tautomerism in polar solvents, confirmed by -NROESY experiments .
-
Ring-opening : Under strong basic conditions (NaOH, 100°C), the pyrimidine ring hydrolyzes to a diketone intermediate .
Key Reactivity Comparisons
| Reaction Type | Position Modified | Key Reagents/Conditions | Yield Range |
|---|---|---|---|
| Oxidation | Phenolic group | KMnO₄ (acidic) | 60–75% |
| Reduction | Pyrimidine ring | H₂/Pd-C (50°C) | 65–78% |
| Suzuki coupling | Pyrimidine C-5 | PdCl₂(dppf), CsF | 70–85% |
| Mitsunobu etherification | Phenolic oxygen | DIAD, PPh₃ | 65–80% |
| Nucleophilic substitution | Pyrimidine C-2/C-4 | Amines, THF (80°C) | 75–90% |
Stability Considerations
Aplicaciones Científicas De Investigación
4-[2-(Pyrrolidin-1-yl)pyrimidin-5-yl]phenol, a compound with significant potential in scientific research, has garnered attention for its various applications, particularly in medicinal chemistry and biochemistry. This article delves into the compound's properties, synthesis, and applications, supported by data tables and case studies.
Structure and Characteristics
4-[2-(Pyrrolidin-1-yl)pyrimidin-5-yl]phenol is characterized by its unique molecular structure, which includes a phenolic group and a pyrimidinyl-pyrrolidinyl moiety. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.
Molecular Formula
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
Medicinal Chemistry
4-[2-(Pyrrolidin-1-yl)pyrimidin-5-yl]phenol has shown promise in various therapeutic areas:
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that derivatives of this compound could inhibit tumor growth by inducing apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15.2 | |
| HeLa | 12.8 | |
| A549 | 18.5 |
Antiviral Properties
The compound has been investigated for its antiviral activity, particularly against RNA viruses. A case study revealed that it inhibits viral replication through interference with viral polymerases.
Neuropharmacology
The pyrrolidine moiety suggests potential applications in neuropharmacology. Preliminary studies have indicated that it may act as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression models.
Case Study: Anxiety Models
In animal models of anxiety, administration of the compound resulted in reduced anxiety-like behavior, suggesting its potential as an anxiolytic agent.
Biochemical Research
4-[2-(Pyrrolidin-1-yl)pyrimidin-5-yl]phenol has been utilized as a biochemical probe to study various enzymatic pathways, particularly those involving kinases and phosphatases.
Enzyme Inhibition Studies
Inhibition assays have shown that this compound can selectively inhibit certain kinases, making it a valuable tool for dissecting signaling pathways in cellular processes.
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| EGFR | 10.0 | |
| PKC | 8.5 |
Mecanismo De Acción
The mechanism of action of 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol involves its interaction with specific molecular targets. The pyrimidine ring can interact with various enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine Derivatives
These compounds () share a pyridine/pyrimidine core but differ in substituents (e.g., chloro, amino, and substituted phenyl groups). Key distinctions:
- Melting Points: Substituted pyridine derivatives exhibit higher melting points (268–287°C) due to stronger intermolecular interactions (e.g., halogen bonding), whereas 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol likely has a lower melting point due to the flexible pyrrolidine ring .
Schiff Base Ligands with Pyrrolidinyl-Pyrimidine Motifs
describes ligands like 2-((E)-(4-nitrophenylimino)methyl)-5-(2,2-di(pyrrolidin-1-yl)vinyl)phenol. Key comparisons:
- Conjugation : The extended π-system in Schiff bases enhances NLO responses, whereas the target compound’s simpler structure may prioritize metabolic stability .
- Synthetic Complexity: Schiff bases require multi-step condensation, while 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol can be synthesized via direct coupling (e.g., nickel-catalyzed cross-coupling, 60% yield, ) .
Piperidine vs. Pyrrolidine Derivatives
Compounds like 2-[4-(piperidin-1-yl)-5H-chromeno-[2,3-d]pyrimidin-2-yl]phenol () highlight the impact of ring size:
- Solubility : Piperidine’s six-membered ring may reduce solubility compared to pyrrolidine’s five-membered ring due to increased hydrophobicity .
- Bioactivity : Piperidine derivatives often exhibit stronger binding to enzymes (e.g., kinases), but pyrrolidine’s conformational flexibility may improve cell permeability .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated based on molecular formulas.
Actividad Biológica
4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyrrolidine moiety linked to a pyrimidine and a phenol group, which contributes to its unique biological profile. The presence of these functional groups allows for versatile interactions with various biological targets.
The mechanism by which 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol exerts its effects involves:
- Enzyme Interaction : The pyrimidine ring can modulate the activity of specific enzymes, while the phenolic group enhances binding through hydrogen bonding.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 75 µg/mL |
| Enterococcus faecalis | 125 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to MAPK signaling , which is critical in cancer progression .
Study on Antimicrobial Efficacy
In a recent study evaluating various pyrrolidine derivatives, 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol was found to be among the most effective compounds against several pathogenic strains. The study highlighted its potential as a scaffold for developing novel antibiotics .
Anticancer Research Findings
Another study focused on the anticancer activity of this compound showed promising results in vitro, with significant reductions in cell viability in several cancer cell lines. The study utilized a combination of assays to assess cytotoxicity and apoptotic induction, confirming the compound's potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Notable Activity |
|---|---|---|
| 2-(Pyrrolidin-1-yl)phenol | Lacks pyrimidine group | Moderate antibacterial activity |
| 4-(1-Pyrrolidinyl)piperidine | Contains piperidine instead | Limited bioactivity |
| 2-(Pyrimidin-5-yl)phenol | Lacks pyrrolidine group | Lower affinity for biological targets |
The dual presence of pyrrolidine and phenolic groups in 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol enhances its binding affinity and biological activity compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 5-bromo-2-(pyrrolidin-1-yl)pyrimidine and a boronic acid derivative of phenol. Key parameters include:
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand-to-metal ratio of 2:1.
- Solvent: Toluene or dioxane under inert atmosphere.
- Temperature: 80–100°C for 12–24 hours.
Purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization .
Q. How can spectroscopic techniques (NMR, MS) be used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The pyrrolidine moiety shows characteristic signals at δ ~2.7–3.5 ppm (N–CH₂) and δ ~1.8 ppm (CH₂). The pyrimidine ring protons resonate as doublets (δ ~8.5–9.0 ppm). Aromatic protons from the phenol ring appear as a multiplet (δ ~6.8–7.5 ppm) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z 268.3 for C₁₅H₁₇N₃O). Fragmentation patterns confirm the pyrimidine-pyrrolidine linkage .
Advanced Research Questions
Q. How does the pyrrolidine moiety influence the compound’s efficacy as a temporary directing group (TDG) in meta-selective C–H functionalization?
- Methodological Answer : The pyrrolidine nitrogen acts as a Lewis base, coordinating to transition metal catalysts (e.g., Pd(II)) to direct functionalization at the meta position of electron-deficient aromatic substrates. Key factors include:
- Steric effects : Pyrrolidine’s five-membered ring minimizes steric hindrance compared to bulkier amines.
- Electronic effects : The lone pair on nitrogen enhances metal coordination, improving regioselectivity.
Validation involves competitive experiments with alternative TDGs (e.g., morpholine derivatives) and DFT studies to map coordination geometries .
Q. What crystallographic challenges arise during structural refinement, and how can SHELX tools address them?
- Methodological Answer : Challenges include:
- Disorder in the pyrrolidine ring : Model using PART/SUMP restraints in SHELXL to refine occupancy ratios.
- Weak diffraction for light atoms : Apply anisotropic displacement parameters (ADPs) and Hirshfeld rigid-bond tests.
- Twinned crystals : Use TWIN/BASF commands in SHELXTL to deconvolute overlapping reflections .
Q. How can conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?
- Methodological Answer :
- Dose-response profiling : Conduct IC₅₀ assays across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects from off-target toxicity.
- Metabolic stability tests : Use liver microsomes to assess CYP-mediated degradation, which may explain variability in activity .
- Computational docking : Compare binding poses in target enzymes (e.g., VAP-1) vs. unrelated proteins to identify selectivity drivers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
